molecular formula C25H30N4O7S B2406859 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-33-9

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2406859
CAS No.: 533871-33-9
M. Wt: 530.6
InChI Key: MZDYFNKSDSWHFL-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H30N4O7S and its molecular weight is 530.6. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, including compounds with similar structures to the chemical , have been synthesized and characterized for their crystal structure using X-ray diffraction. These compounds exhibit significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Anticancer Properties

A series of benzamides, structurally related to the chemical , have been synthesized and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher anticancer activities than reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Enzyme Inhibition

Compounds including 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of carbonic anhydrases, important for various physiological functions. These compounds showed inhibition in low micromolar and nanomolar ranges for different isoforms of human carbonic anhydrase (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Photochemistry

The photochemistry of 1,3,4-oxadiazoles, closely related to the compound , has been studied, revealing complex reactions and product formation when irradiated in various conditions (Tsuge, Oe, & Tashiro, 1977).

Sulfonamide-based Derivatives

1,3,4-oxadiazole containing sulfonamide derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic activities. Some compounds demonstrated good anti-inflammatory activity (Kavitha, Nasarullah, & Kannan, 2019).

Photoredox Reactions

The photoredox reactions of 1,2,4-oxadiazoles have been investigated, leading to the formation of various derivatives through complex reaction pathways (Vivona, Buscemi, Asta, & Caronna, 1997).

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S/c1-29(18-8-6-5-7-9-18)37(31,32)19-12-10-16(11-13-19)23(30)26-25-28-27-24(36-25)17-14-20(33-2)22(35-4)21(15-17)34-3/h10-15,18H,5-9H2,1-4H3,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYFNKSDSWHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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